N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide
Description
N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is a synthetic compound featuring a benzodioxole core linked to a 6-methylpyridine moiety via a carboxamide bridge. Its structure is characterized by the 1,3-benzodioxole ring (a methylenedioxy-substituted benzene) and a pyridyl group with a methyl substituent at the 6-position. The benzodioxole-carboxamide scaffold is versatile, enabling interactions with diverse biological targets, including central nervous system receptors and enzymes.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-3-2-4-13(15-9)16-14(17)10-5-6-11-12(7-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFWUDRTTLVVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 6-methyl-2-aminopyridine with 1,3-benzodioxole-5-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. These methods can include the use of automated reactors and optimized reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
The compound has shown potential in drug development, particularly for its biological activities. Research indicates that it may exhibit anti-inflammatory and anticancer properties by modulating specific molecular targets within cells. For instance, similar compounds have been studied for their ability to inhibit enzymes like carbonic anhydrase IX, which is implicated in cancer cell metabolism.
Case Studies:
- A study exploring the compound's interaction with G protein-coupled receptors (GPCRs) highlighted its potential as a selective inhibitor, which could lead to therapeutic applications in treating conditions related to GPCR dysregulation .
- Another investigation focused on the structure-based design of derivatives that enhance the efficacy of the original compound while minimizing side effects .
Chemical Synthesis and Material Science
Synthesis Techniques:
The synthesis of N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. Key steps include coupling a benzodioxole derivative with an amine under controlled conditions to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
Material Applications:
Beyond medicinal uses, this compound can serve as a building block for creating more complex materials. Its structural features allow for modifications that could lead to new polymers or coatings with specific properties desirable in industrial applications.
Biological Research
Target Interaction Studies:
The biological activity of this compound is primarily attributed to its interactions with various cellular targets. Research has indicated that compounds within this class can modulate signaling pathways crucial for cell proliferation and apoptosis, making them valuable in cancer research.
Data Table: Biological Activity Insights
Future Research Directions
Ongoing research is focused on optimizing the structure of this compound to enhance its therapeutic efficacy while reducing potential side effects. This includes exploring various derivatives and conducting comprehensive biological assays to better understand their mechanisms of action and potential applications in treating diseases like cancer and inflammatory disorders .
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to the disruption of cellular pathways and processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pharmaceutical Analogues
- Valemetostat (): Valemetostat, a structurally complex benzodioxole carboxamide, is an anticancer agent with the formula C26H34ClN3O4. Its design includes a 4-chloro-2-phenoxyphenyl group and a trans-4-(dimethylamino)cyclohexyl substituent. Unlike the target compound, Valemetostat’s bulky substituents enhance selectivity for histone methyltransferases, demonstrating how structural complexity can refine therapeutic applications.
- 3,4-Methylenedioxy-U-47700 (): This opioid analogue replaces the dichlorinated benzamide of U-47700 with a benzodioxole carboxamide. The methylenedioxy group modifies receptor binding, highlighting how minor structural changes in the benzodioxole region can drastically alter pharmacological profiles (e.g., transitioning from analgesia to novel opioid activity).
Cooling Agents ()
N-(1-isopropyl-1,2-dimethylpropyl)-1,3-benzodioxole-5-carboxamide, a carboxamide coolant, exhibits 2.2 times the cooling intensity of menthol. Unlike the target compound, its branched alkyl chain on the amide nitrogen optimizes trigeminal nerve activation, showcasing how non-aromatic substituents direct functionality toward sensory applications.
Flavoring and Fragrance Compounds ()
- N-(1-propylbutyl)-1,3-benzodioxole-5-carboxamide :
Used as a flavoring agent, this compound’s linear alkyl chain on the amide nitrogen contrasts with the pyridyl group of the target compound, emphasizing how hydrophobicity and steric effects influence applications (e.g., receptor modulation vs. flavorant stability).
Thiazole Derivatives ()
- The 4-chlorophenyl group on the thiazole improves antimicrobial or enzyme inhibitory activity compared to the pyridyl group in the target compound .
Data Tables: Structural and Functional Analysis
Research Findings and Mechanistic Insights
Optimal Substituents () :
The 6-methyl group on the pyridine ring in the target compound maximizes receptor binding, while alkyl chains in cooling agents enhance van der Waals interactions with sensory receptors.Pharmacological Divergence () :
Substituting the benzodioxole’s aromatic system (e.g., adding methylenedioxy or chloro groups) shifts activity from CNS modulation (target compound) to opioid or anticancer effects.Synthetic Flexibility () : Catalyst-free Hantzsch cyclization enables efficient synthesis of thiazole derivatives, contrasting with traditional amide coupling for the target compound.
Biological Activity
N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is a compound that belongs to the class of benzodioxole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
This structure features a benzodioxole core, which is known for conferring various biological properties.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for reducing tumor growth.
- Antioxidant Activity : The compound exhibits antioxidative properties that help mitigate oxidative stress in cells.
Anticancer Properties
This compound has demonstrated significant anticancer activity against various cancer cell lines. Key findings include:
-
Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The compound was found to increase early and late apoptosis rates significantly compared to control groups .
Cell Line Control (Viability %) Compound Treatment (Viability %) A549 94.3 81.8 C6 83.9 60.2
Mechanistic Insights
Research has indicated that the compound affects mitochondrial membrane potential and inhibits DNA synthesis in treated cells. These effects are associated with its ability to induce apoptosis through various pathways .
Other Biological Activities
In addition to its anticancer effects, this compound has been studied for other potential therapeutic applications:
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Antioxidant Activity : Moderate antioxidative activity has been noted, contributing to its protective effects against oxidative stress .
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzodioxole derivatives, including this compound:
- Study on Anticancer Activity : A study demonstrated that the compound significantly reduced the viability of A549 and C6 cells while promoting apoptosis .
- Evaluation of Antioxidant Potential : The antioxidative capacity was assessed using DPPH scavenging assays, where it showed moderate activity compared to other known antioxidants .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amine-containing pyridinyl groups. For example, describes the use of Pd(OAc)₂ and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl as catalysts in Suzuki-Miyaura cross-coupling reactions for structurally related pyridinyl-benzamide derivatives, achieving yields up to 83% . Optimization strategies include:
- Temperature control (e.g., reflux in xylenes/ethanol mixtures).
- Use of boronic acid derivatives for regioselective coupling.
- Purification via recrystallization or column chromatography to isolate high-purity products (>95%).
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent) confirm regiochemistry and substituent positions, with key shifts observed for the benzodioxole (δ ~6.8–7.2 ppm) and pyridinyl protons (δ ~7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Used to validate purity (≥95%) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 292 [M]⁺ for benzodioxole analogs) confirm molecular weight .
Advanced Research Questions
Q. How do structural modifications in the benzodioxole or pyridinyl moieties influence bioactivity?
- Methodology : Structure-activity relationship (SAR) studies can guide modifications:
- Pyridinyl Substitutions : Fluorination at the 5-position (e.g., 5-fluoro-N-(6-methylpyridin-2-yl) analogs) enhances metabolic stability, as seen in , where fluorinated derivatives showed improved pharmacokinetic profiles .
- Benzodioxole Modifications : Introducing electron-withdrawing groups (e.g., nitro or cyano) may alter binding affinity to target proteins. highlights that quinoline-benzodioxole hybrids exhibited potent cytotoxicity (IC₅₀ < 1 µM) in MTT assays against cancer cell lines .
- Experimental Design : Compare analogs in standardized assays (e.g., enzyme inhibition, cell viability) using controls like unmodified parent compounds.
Q. What in vitro models are suitable for evaluating the compound’s pharmacological potential?
- Methodology :
- MTT Assay : Measures cell viability via mitochondrial reduction of tetrazolium dyes (e.g., IC₅₀ values for cytotoxicity in ) .
- Microtubule Assembly Assays : Assess disruption of cytoskeletal dynamics, relevant for anticancer mechanisms .
- Enzyme Inhibition Studies : Use recombinant enzymes (e.g., kinases, cytochrome P450 isoforms) to quantify inhibitory constants (Kᵢ) via fluorescence or radiometric assays.
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Tools like AutoDock Vina model ligand-receptor interactions (e.g., binding to ATP pockets of kinases). emphasizes proficiency in modern computational techniques for predicting binding modes .
- Molecular Dynamics (MD) Simulations : Simulate stability of ligand-protein complexes over nanoseconds to identify critical hydrogen bonds or hydrophobic interactions.
- QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity data to prioritize analogs for synthesis.
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Methodology :
- Standardize Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times can lead to conflicting IC₅₀ values. Replicate experiments under identical conditions.
- Validate Purity : Impurities (>5%) may skew results. Use orthogonal analytical methods (HPLC, NMR) to confirm compound integrity .
- Cross-Reference Pharmacokinetic Data : Compare bioavailability and metabolic stability metrics (e.g., half-life, Cmax) from independent studies to resolve contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
